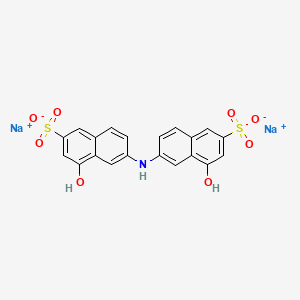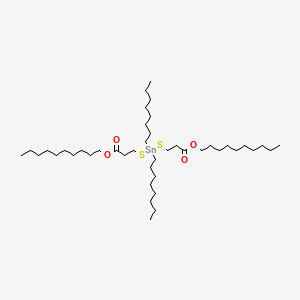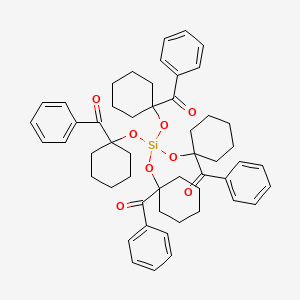
N(1)-(gamma-Glutamyl)spermine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(1)-(gamma-Glutamyl)spermine is a polyamine derivative that plays a significant role in various biological processes. Polyamines, including spermine, are organic compounds involved in cellular metabolism and are essential for cell growth and differentiation. This compound is formed by the conjugation of spermine with gamma-glutamyl, which enhances its biological activity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N(1)-(gamma-Glutamyl)spermine typically involves the reaction of spermine with gamma-glutamyl derivatives under controlled conditions. One common method is the use of gamma-glutamyl chloride as a reactant, which reacts with spermine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process includes the purification of the final product through techniques such as crystallization or chromatography to ensure high purity suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N(1)-(gamma-Glutamyl)spermine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized by enzymes such as polyamine oxidase, leading to the formation of aldehydes and hydrogen peroxide.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common reagents include polyamine oxidase and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: Aldehydes and hydrogen peroxide.
Reduction: Precursor polyamines such as spermine.
Substitution: Various substituted polyamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N(1)-(gamma-Glutamyl)spermine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for nucleic acids.
Biology: It plays a role in cell growth and differentiation studies.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to modulate polyamine metabolism.
Industry: It is used in the production of pharmaceuticals and as a stabilizer in various industrial processes.
Mecanismo De Acción
N(1)-(gamma-Glutamyl)spermine exerts its effects through several mechanisms:
Free Radical Scavenging: It acts as a free radical scavenger, protecting DNA from oxidative damage.
Gene Regulation: It stabilizes chromatin and regulates gene expression.
Polyamine Metabolism: It modulates polyamine metabolism by interacting with enzymes such as polyamine oxidase and spermidine/spermine N1-acetyltransferase.
Comparación Con Compuestos Similares
Similar Compounds
Spermine: A precursor of N(1)-(gamma-Glutamyl)spermine with similar biological functions.
Spermidine: Another polyamine with roles in cellular metabolism.
Putrescine: A simpler polyamine involved in the initial stages of polyamine biosynthesis.
Uniqueness
This compound is unique due to its enhanced stability and biological activity compared to its precursor compounds. The gamma-glutamyl conjugation provides additional functional properties, making it more effective in various applications.
Propiedades
Número CAS |
74141-49-4 |
|---|---|
Fórmula molecular |
C12H26N4O3 |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[3-(4-aminobutylamino)propylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H26N4O3/c13-6-1-2-7-15-8-3-9-16-10(12(18)19)4-5-11(14)17/h10,15-16H,1-9,13H2,(H2,14,17)(H,18,19)/t10-/m0/s1 |
Clave InChI |
QNYYXTWCRFZWDU-JTQLQIEISA-N |
SMILES isomérico |
C(CCNCCCN[C@@H](CCC(=O)N)C(=O)O)CN |
SMILES canónico |
C(CCNCCCNC(CCC(=O)N)C(=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B12677188.png)

![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine](/img/structure/B12677195.png)




![Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate](/img/structure/B12677224.png)




